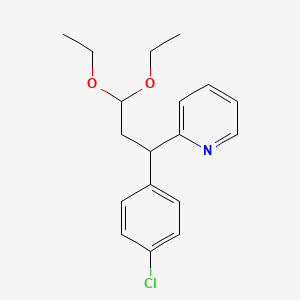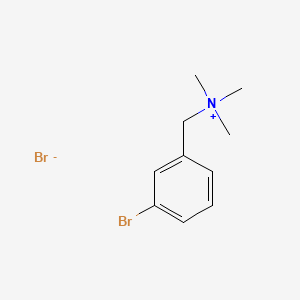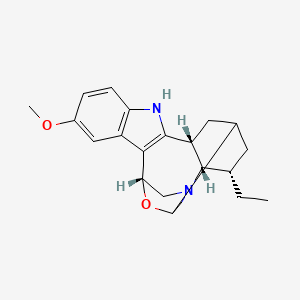
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 . This compound is known for its unique structure, which includes a propenal group attached to a tetrahydro-6-oxo-2H-pyran ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves several steps. One common synthetic route includes the reaction of a suitable aldehyde with a pyran derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity .
Chemical Reactions Analysis
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on different biological pathways.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- can be compared with other similar compounds, such as:
2-Propenal, 3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-: This compound has a similar structure but includes an additional phenyl group.
2-Propenal, 3-[3,4-bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-: This compound has two tetrahydro-2H-pyran-2-yl groups attached to a phenyl ring.
The uniqueness of 2-Propenal, 3-(tetrahydro-6-oxo-2H-pyran-2-yl)-, (2E)- lies in its specific structure and the resulting chemical properties, which make it suitable for various applications .
Properties
CAS No. |
77795-11-0 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,11R,15S,16S)-15-ethyl-5-methoxy-19-oxa-9,17-diazahexacyclo[15.2.1.02,10.03,8.011,16.013,18]icosa-2(10),3(8),4,6-tetraene |
InChI |
InChI=1S/C20H24N2O2/c1-3-10-6-11-7-14-18-17(16-9-22(19(10)14)20(11)24-16)13-8-12(23-2)4-5-15(13)21-18/h4-5,8,10-11,14,16,19-21H,3,6-7,9H2,1-2H3/t10-,11?,14-,16-,19-,20?/m0/s1 |
InChI Key |
ILSHZBBCUVHNDX-MTWNFWRLSA-N |
Isomeric SMILES |
CC[C@H]1CC2C[C@@H]3[C@H]1N4C2O[C@@H](C4)C5=C3NC6=C5C=C(C=C6)OC |
Canonical SMILES |
CCC1CC2CC3C1N4C2OC(C4)C5=C3NC6=C5C=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


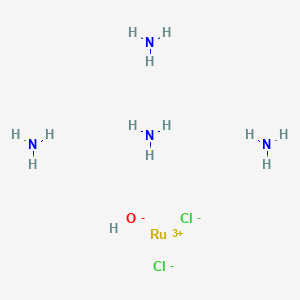
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
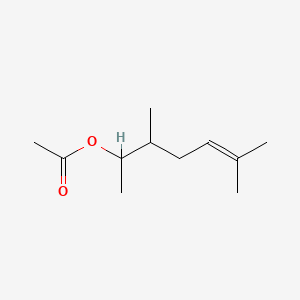
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)

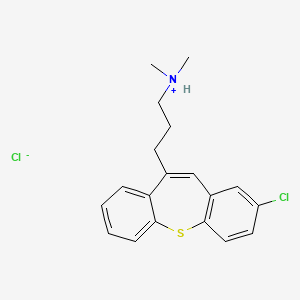
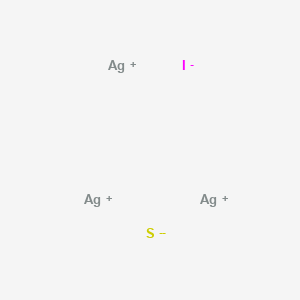
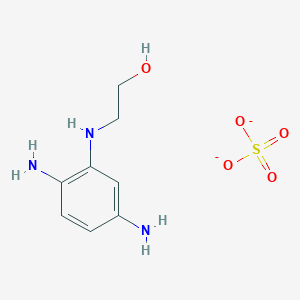
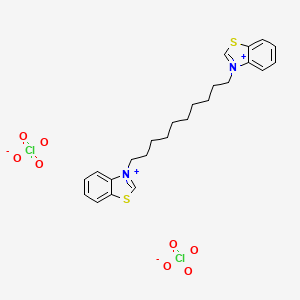
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)
